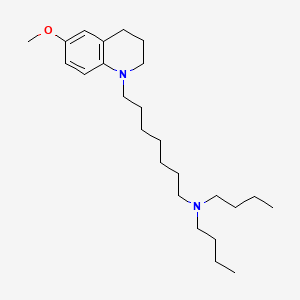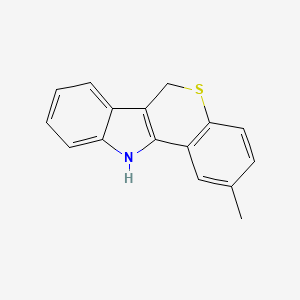
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst . Another approach involves the Pictet-Spengler reaction, which is a condensation reaction between a tryptamine and an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole has various applications in scientific research, including:
作用機序
The mechanism of action of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 6-Methyl-6,11-dihydrothiochromeno(4,3-b)indole
- Indole derivatives : These include compounds such as indole-3-carbinol and indole-3-acetic acid .
Uniqueness
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole is unique due to its specific fused ring system that includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
4079-28-1 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC名 |
2-methyl-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C16H13NS/c1-10-6-7-15-12(8-10)16-13(9-18-15)11-4-2-3-5-14(11)17-16/h2-8,17H,9H2,1H3 |
InChIキー |
KBBRXYZFBFKZID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SCC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


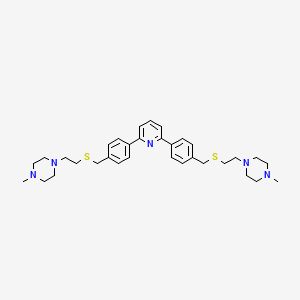
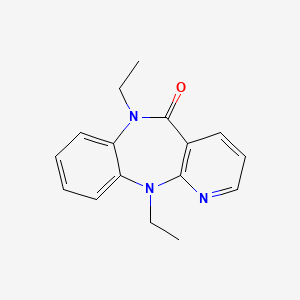
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
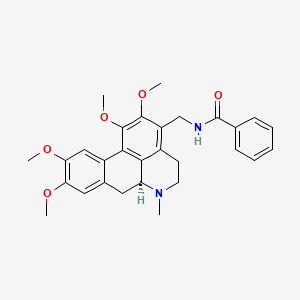
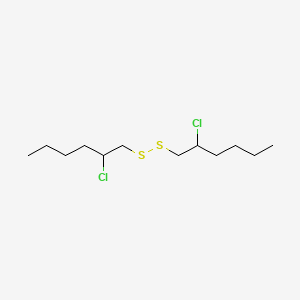

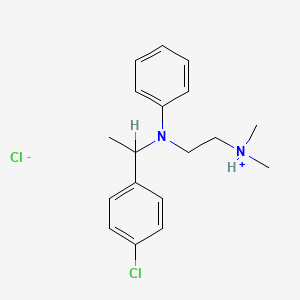
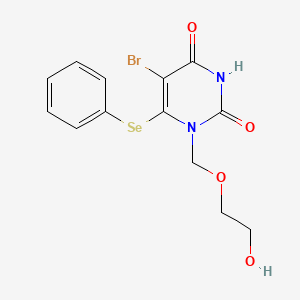
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
